ethyl 2-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazin ring, which is a type of nitrogen-containing heterocyclic compound . It also has a methoxyphenyl group, a sulfanyl group, and an acetamido group .
Molecular Structure Analysis
The molecular formula of the compound is C22H17F3N4O2S, and its average mass is 458.456 Da . The presence of multiple functional groups and a heterocyclic ring system would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the sulfanyl group might be involved in oxidation-reduction reactions, and the acetamido group could participate in hydrolysis reactions .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzodiazepines, are known to bind to specific receptors, namely the central and peripheral benzodiazepine receptors . These receptors play a crucial role in various biological processes, including sedation, muscle relaxation, and anxiolysis .
Mode of Action
It can be inferred from related compounds that it likely involves binding to its target receptor, leading to changes in the receptor’s activity . This can result in various physiological effects, depending on the specific receptor and its role in the body .
Biochemical Pathways
Related compounds have been shown to influence various biological processes, including neural injury or inflammation, which are associated with increased expression of peripheral benzodiazepine receptors .
Result of Action
Based on the effects of related compounds, it can be inferred that the compound may have potential effects on neural injury or inflammation, among other biological processes .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-9-4-6-10-18(17)26-22(29)15-33-23-20-14-19(27-28(20)13-12-25-23)16-8-5-7-11-21(16)31-2/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONBMCWXZYDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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